Iron(III) fluoride trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(III) fluoride trihydrate can be synthesized through the reaction of iron(III) chloride with hydrofluoric acid. The reaction typically occurs at room temperature, and the product is obtained by evaporating the solution to yield the hydrated form .

Industrial Production Methods: Industrial production of trifluoroiron;hydrate involves similar methods, where iron(III) chloride is reacted with hydrofluoric acid under controlled conditions to ensure the purity and yield of the product. The process may involve additional purification steps to remove impurities and obtain the desired hydrated form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the iron(III) ion is further oxidized to higher oxidation states.

Reduction: The compound can be reduced to iron(II) fluoride under specific conditions.

Substitution: this compound can participate in substitution reactions where the fluoride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Ligands such as phosphines or amines under controlled temperature and pressure conditions.

Major Products Formed:

Oxidation: Higher oxidation state iron compounds.

Reduction: Iron(II) fluoride.

Substitution: Complexes with new ligands replacing fluoride ions.

Wissenschaftliche Forschungsanwendungen

Catalysis

Iron(III) fluoride trihydrate is widely used as a catalyst in organic synthesis. It enhances reaction rates and selectivity in several chemical reactions, particularly in:

- Cross-coupling reactions : It catalyzes the formation of biaryl compounds, which are essential in pharmaceuticals and materials science.

- Chemoselective reactions : It facilitates the addition of cyanide to aldehydes, producing cyanohydrins, which are valuable intermediates in organic synthesis .

Electronics

The compound plays a crucial role in the electronics industry, particularly in:

- Thin film deposition : this compound is utilized in the production of semiconductors and other electronic components due to its ability to form thin films with desirable electrical properties .

- Advanced materials : It contributes to the development of materials with improved conductivity and stability, making it suitable for various electronic applications .

Water Treatment

This compound is effective in water purification processes. Its applications include:

- Impurity removal : It acts as a coagulant, helping to remove contaminants from water sources, thereby improving water quality for municipal and industrial uses .

- Fluoride removal : The compound is also employed in processes aimed at reducing fluoride levels in drinking water, addressing public health concerns related to excessive fluoride consumption .

Materials Science

In materials science, this compound is used for:

- Ceramics production : It is a key ingredient in the manufacturing of ceramics, contributing to their mechanical strength and thermal stability .

- Glass manufacturing : The compound enhances the durability and optical properties of glass products .

Pharmaceuticals

This compound serves as a reagent in the pharmaceutical industry:

- Synthesis of medicinal compounds : Its role as a catalyst aids in the development of new drugs, particularly those requiring complex organic synthesis pathways .

- Research applications : The compound is frequently used in laboratory settings for various biochemical assays and drug formulation studies .

Case Study 1: Catalytic Efficiency

A study demonstrated that this compound effectively catalyzed the coupling of biaryl compounds under mild conditions, resulting in high yields and selectivity. This application has implications for synthesizing complex pharmaceuticals.

Case Study 2: Water Purification

Research conducted on municipal water treatment revealed that using this compound significantly reduced turbidity and contaminant levels, showcasing its effectiveness as a coagulant in water treatment facilities.

Case Study 3: Semiconductor Fabrication

In semiconductor manufacturing, this compound was employed to create high-quality thin films that exhibited superior electrical characteristics compared to traditional materials. This advancement highlights its potential for future electronic devices.

Wirkmechanismus

The mechanism of action of trifluoroiron;hydrate involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The iron(III) ion can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Iron(III) chloride: Another iron(III) compound with chloride ions instead of fluoride.

Iron(III) bromide: Similar to iron(III) fluoride but with bromide ions.

Iron(III) oxide: An iron(III) compound with oxide ions.

Comparison:

Uniqueness: Iron(III) fluoride trihydrate is unique due to the presence of fluoride ions, which impart distinct chemical properties compared to chloride or bromide ions. The fluoride ions make it a stronger Lewis acid and more effective in certain catalytic applications.

Reactivity: The reactivity of trifluoroiron;hydrate differs from that of iron(III) chloride and iron(III) bromide due to the different halide ions.

Biologische Aktivität

Iron(III) fluoride trihydrate (FeF₃·3H₂O) is a chemical compound with various applications in materials science, catalysis, and battery technology. Its biological activity, while not extensively studied compared to other iron compounds, reveals significant interactions that merit detailed examination. This article explores the biological implications of this compound, highlighting its properties, potential toxicological effects, and applications in biological systems.

This compound is a crystalline compound characterized by the following properties:

- Chemical Formula : FeF₃·3H₂O

- Molecular Weight : 166.89 g/mol

- CAS Number : 15469-38-2

- Appearance : Off-white to pale brown crystalline solid

- Solubility : Slightly soluble in water; sparingly soluble in organic solvents like alcohol and ether .

| Property | Value |

|---|---|

| Molecular Formula | FeF₃·3H₂O |

| Molecular Weight | 166.89 g/mol |

| Appearance | Off-white to pale brown |

| Solubility | Slightly soluble in water |

| Density | 2.3 g/cm³ (20 °C) |

| Hazard Classification | Corrosive and toxic |

Toxicological Profile

This compound exhibits notable toxicological properties that can impact biological systems:

- Corrosive Effects : The compound is classified as a corrosive material, causing severe skin burns and eye damage upon contact. Inhalation or ingestion can lead to harmful effects, including respiratory distress and gastrointestinal irritation .

- Cellular Interactions : Studies indicate that iron compounds can influence cellular processes such as oxidative stress and inflammation. Iron(III) fluoride may contribute to reactive oxygen species (ROS) generation, which can lead to cellular damage if not adequately managed by antioxidant defenses .

Case Studies

-

In Vitro Studies on Cytotoxicity :

Research has demonstrated that exposure to this compound can induce cytotoxic effects in various cell lines. A study involving human epithelial cells showed that concentrations above 100 µg/mL significantly reduced cell viability after 24 hours of exposure, primarily due to oxidative stress mechanisms . -

Impact on Enzyme Activity :

Another investigation assessed the effect of iron(III) fluoride on enzyme activities related to detoxification processes. Results indicated that the presence of this compound inhibited the activity of glutathione peroxidase and superoxide dismutase, enzymes crucial for mitigating oxidative stress in cells .

Applications in Biological Systems

Despite its toxicity, this compound has potential applications in biological systems:

- Catalysis in Biological Reactions : The compound has been explored as a catalyst for various biochemical reactions, including the synthesis of cyanohydrins from aldehydes. This reaction is significant in organic synthesis and could have implications for drug development .

- Electrode Material in Bio-batteries : Recent advancements have shown that iron(III) fluoride can be used as a positive electrode material in bio-batteries. These batteries leverage biological processes for energy production, suggesting a novel intersection between biology and materials science .

Eigenschaften

IUPAC Name |

trifluoroiron;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZZWQDCJOMLRF-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

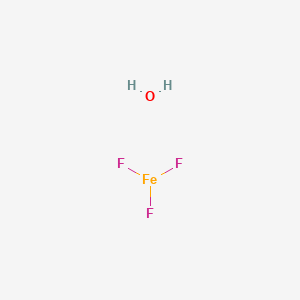

O.F[Fe](F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3FeH2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.